1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-29-16-7-4-6-15(11-16)27-20-19(24-25-27)21(23-13-22-20)30-12-18(28)26-10-9-14-5-2-3-8-17(14)26/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAAKDCDQAHPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCC5=CC=CC=C54)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core The indoline can be synthesized through the Fischer indole synthesis or by the reduction of indole derivatives Subsequently, the triazolopyrimidine ring is constructed using a [3+2] cycloaddition reaction involving azides and alkynes
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The indoline moiety can undergo oxidation to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be employed to convert the indoline to indole derivatives.
Substitution: Nucleophilic substitution reactions are used to introduce various functional groups, such as the thioether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as thiols and amines, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole derivatives.
Substitution: Thioether derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indoline and triazolopyrimidine rings may interact with these targets, leading to biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone (CAS 941911-84-8)
- Key Differences: The nitrogen substituent is a 3,4-dihydroquinolinyl group instead of indolin-1-yl.
- However, the saturated ring may reduce conformational flexibility compared to the indolinyl group in the target compound .
- Pharmacokinetics : Higher molecular weight (MW: ~463 g/mol) compared to the indolinyl analog (MW: ~449 g/mol) may slightly reduce solubility.
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone
- Key Differences: Replaces the indolinyl group with a piperazinyl linker and substitutes the thioether with a phenoxy group.
- Impact: The piperazine moiety improves aqueous solubility due to its basic nitrogen, but may reduce blood-brain barrier penetration. The ethoxyphenyl group (vs. methoxyphenyl) increases lipophilicity (logP ~3.2 vs.
- Activity : Reported as a kinase inhibitor, suggesting the triazolopyrimidine core’s critical role in target binding .
Thiazolo- and Imidazo-Fused Pyrimidines
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
3-Hydroxy-3-(2-(3-methylbenzo[4,5]imidazo[2,1-b]thiazol-2-yl)-2-oxoethyl)indolin-2-one
- Key Differences : Benzoimidazothiazole fused with indolin-2-one.
- Impact :
Comparative Data Table
Key Research Findings
- Triazolopyrimidine vs. Thiazolopyrimidine : Nitrogen-rich triazolopyrimidines exhibit stronger hydrogen-bonding interactions with kinase ATP pockets than sulfur-containing thiazolopyrimidines, enhancing inhibitory potency .
- Substituent Effects :
- Metabolic Stability: Thioether linkages in the target compound resist oxidative degradation better than thioxo or phenoxy groups .
Biological Activity
The compound 1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline moiety linked to a triazolopyrimidine via a thioether bond. Its structural complexity allows for diverse interactions within biological systems.
Molecular Formula: CHNOS
Molecular Weight: 394.46 g/mol
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity: The thiazole and pyrimidine components are known to enhance antimicrobial properties. Studies have shown that derivatives containing these moieties can inhibit bacterial growth effectively .
- Anticancer Properties: Indole derivatives have been extensively studied for their anticancer potential. The indoline structure may interact with various cellular pathways involved in cancer progression and apoptosis .
- Anti-inflammatory Effects: Compounds with triazole rings have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 |
Case Studies
-
Antimicrobial Efficacy:
In a study evaluating the antimicrobial properties of various indole derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent . -
Anticancer Activity:
A series of experiments conducted on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound could be further developed as a chemotherapeutic agent targeting specific cancer types .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of similar compounds. For instance, modifications to the indoline or triazolopyrimidine moieties can significantly alter the pharmacological profile, enhancing efficacy while reducing toxicity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various target proteins associated with disease pathways. These studies suggest strong binding affinities to targets involved in cancer progression and inflammation, supporting its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(indolin-1-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone?
- Methodological Answer : The synthesis involves multi-step strategies, including (i) cyclization to form the triazolo[4,5-d]pyrimidine core, (ii) introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions, and (iii) thioether linkage formation between the indolin-1-yl moiety and the pyrimidine scaffold. Key steps include using KCO as a base in acetonitrile for thiol coupling and purification via silica gel chromatography . Evidence from analogous triazolo-pyrimidine syntheses highlights the use of mercapto-alcohols (e.g., 1-mercaptopropan-2-ol) for thioether bond formation under reflux conditions .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- H/C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and thioether linkages (δ 2.5–3.5 ppm).
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS).
- X-ray Crystallography (if crystals are obtainable): Resolve the triazolo-pyrimidine core geometry and substituent orientations .
Q. What initial biological assays are recommended for evaluating its activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiplatelet Activity : Test inhibition of ADP-induced platelet aggregation (IC) using human platelet-rich plasma, as seen in triazolo-pyrimidine derivatives .
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) due to the pyrimidine scaffold’s ATP-binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability using statistical models like Design of Experiments (DoE)?
- Methodological Answer : Apply DoE to variables such as temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design : Optimize thioether bond formation by varying reaction time (8–24 hrs), temperature (60–100°C), and base equivalents (1.5–3.0 eq. KCO).
- Flow Chemistry : Improve yield and reproducibility via continuous-flow reactors, as demonstrated in diazomethane syntheses .
- Statistical software (e.g., JMP, Minitab) can model interactions between variables and predict optimal conditions .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Address variability via:
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on bioactivity .
Q. What computational methods predict reactivity and regioselectivity for novel derivatives?
- Methodological Answer : Leverage databases and software:
- PISTACHIO/BKMS_METABOLIC : Predict metabolic pathways and reactive intermediates .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the triazolo-pyrimidine core .
- Molecular Docking : Simulate binding poses with target proteins (e.g., PARP-1) to guide substituent modifications .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Compare logP values (experimental vs. predicted) using shake-flask methods in buffers (pH 1.2–7.4) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis-sensitive bonds (e.g., thioether or triazole rings) .
- Counterion Effects : Test salt forms (e.g., hydrochloride) to improve physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
